7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H11Cl2N3. It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom at the 7th position and a methyl group at the 8th position. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-chloro-8-methylquinoline with suitable reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride include:
- 7-Chloroquinoline
- 8-Methylquinoline
- 7-Chloro-8-methylquinoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the carboximidamide group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the chemical formula C11H10ClN3O and a molecular weight of approximately 256.13 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions. The chloro-substituted quinoline structure is notable for its biological activity, particularly in inhibiting various enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Mycobacterium smegmatis, indicating its potential as an antibacterial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Additionally, it has shown activity against various cancer cell types, including those resistant to conventional therapies.
Enzyme Inhibition
One of the key biological activities of this compound is its inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of nitric oxide synthase (nNOS), which plays a critical role in various physiological processes. The inhibition was characterized by IC50 values indicating effective concentration levels for therapeutic applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available quinoline derivatives.
- Reactions : Key reactions include chlorination and carboximidation, which are critical for introducing the chloro and carboximidamide functional groups.
- Purification : The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, including this compound. These studies highlight how modifications at various positions on the quinoline ring can enhance biological activity or alter pharmacokinetic properties .
Properties
CAS No. |
1179360-89-4 |
---|---|
Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
7-chloro-8-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c1-6-8(12)4-2-7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H |
InChI Key |
NVWJYKYUQHQPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.